5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Description
Significance of Imidazole (B134444) Derivatives as Privileged Scaffolds in Drug Discovery
Imidazole derivatives are widely recognized as "privileged scaffolds" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. nih.govmdpi.comnih.gov The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature which allows for π-π stacking interactions, contributes to its promiscuous binding capabilities. nih.gov
The therapeutic applications of imidazole-containing compounds are vast and diverse, spanning a wide array of disease areas. isca.memdpi.com For instance, imidazole derivatives have been successfully developed as antifungal agents (e.g., ketoconazole), antihypertensives (e.g., losartan), and anti-cancer drugs (e.g., nilotinib). lifechemicals.commdpi.comresearchgate.net The rapid expansion of research into imidazole-based medicinal chemistry underscores the immense therapeutic potential of this class of compounds in addressing currently incurable diseases. nih.gov
The following table provides a summary of the diverse biological activities exhibited by various imidazole derivatives, highlighting the versatility of this privileged scaffold in medicinal chemistry.
| Biological Activity | Examples of Imidazole Derivatives | Research Focus |
| Anticancer | Nilotinib, other kinase inhibitors | Inhibition of cancer cell proliferation, induction of apoptosis, targeting specific enzymes like topoisomerase and kinases. nih.govnih.gov |
| Antifungal | Ketoconazole (B1673606), Fluconazole | Inhibition of fungal cell membrane synthesis. researchgate.net |
| Anti-inflammatory | - | Inhibition of enzymes like COX-2 and modulation of inflammatory pathways. nih.gov |
| Antimicrobial | Metronidazole | Disruption of microbial DNA and protein synthesis. nih.gov |
| Antihypertensive | Losartan | Angiotensin II receptor antagonism. mdpi.com |
Rationale and Scope of Research on 5-(3-Methoxyphenyl)-1H-imidazol-2-amine and Related Structural Analogs
While specific research on This compound is not extensively documented in publicly available literature, the rationale and scope of its investigation can be inferred from the broader context of research on its structural analogs, particularly 5-aryl-1H-imidazol-2-amines. The primary impetus for synthesizing and evaluating compounds of this nature stems from the established success of the imidazole scaffold in medicinal chemistry.
The research into related 5-aryl-imidazole derivatives has been notably active, with a significant focus on their potential as anticancer agents. mdpi.comnih.govresearchgate.net For example, studies on various 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have demonstrated cytotoxic effects against several cancer cell lines. mdpi.comnih.govresearchgate.net The mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted cancer therapeutics. nih.gov
The presence of a methoxyphenyl group, as seen in This compound , is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability, and can also engage in specific interactions with biological targets. Research on other methoxyphenyl-containing imidazole derivatives has explored their potential in various therapeutic areas. cas.orguni.lu
The scope of research for a compound like This compound would likely encompass:
Synthesis: Development of efficient and regioselective synthetic methodologies to produce the target compound and its analogs. acs.org
Biological Evaluation: Screening the compound against a panel of biological targets, with a probable focus on cancer cell lines and key enzymes involved in cell proliferation and survival. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the aryl substituent and other parts of the imidazole scaffold affect its biological activity. nih.gov
Computational Modeling and Docking Studies: Utilizing computational techniques to predict the binding modes of the compound with its potential biological targets and to guide the design of more potent derivatives. acs.org
In essence, the investigation of This compound and its analogs is a logical progression in the field of medicinal chemistry, building upon the established foundation of the imidazole scaffold as a privileged structure for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJWZSDDFZMYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591591 | |
| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-31-7 | |
| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthesis of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Functionalized Derivatives
Exploration of Established Synthetic Pathways for the 1H-Imidazol-2-amine Core System
The synthesis of the 1H-imidazol-2-amine core has been approached through numerous methodologies, ranging from classical name reactions to modern, efficiency-focused techniques. These pathways provide a versatile toolkit for chemists to construct diversely substituted imidazole (B134444) derivatives.
Classical Cyclization Protocols (e.g., Debus-Radziszewski, Wallach, Van Leusen Approaches)
Several classical reactions form the bedrock of imidazole synthesis, each offering a distinct approach to the assembly of the heterocyclic ring.
Debus-Radziszewski Imidazole Synthesis: First reported by Heinrich Debus in 1858, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form an imidazole. jetir.orgwikipedia.orgpharmaguideline.comscribd.com The reaction is commercially used and can be seen as a two-stage process where a diimine is first formed from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.orgscribd.com While versatile, the original protocol often suffers from low yields and side reactions. jetir.orgijprajournal.com Modifications using ammonium (B1175870) acetate (B1210297) as the ammonia source are common. researchgate.net
Wallach Synthesis: The Wallach synthesis provides a route to N-substituted imidazoles. jetir.org The process involves treating an N,N'-disubstituted oxamide (B166460) with a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride to form a chloro-intermediate, which is subsequently reduced with hydroiodic acid to yield the imidazole product. jetir.orgpharmaguideline.comiiste.org The reaction mechanism is understood to involve a nitrile ylide species. rsc.org
Van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org In its primary form, it involves the reaction of an aldimine with TosMIC under basic conditions to form a 1,5-disubstituted imidazole after the elimination of p-toluenesulfinic acid. organic-chemistry.orgtandfonline.com This reaction was later expanded into a more versatile one-pot, three-component reaction (vL-3CR) where an aldehyde, a primary amine, and TosMIC are combined to generate the imidazole scaffold, making it a highly valuable tool for creating diverse imidazole libraries. tandfonline.comtandfonline.comacs.orgacs.org
| Method | Key Reactants | General Product | Reference |
|---|---|---|---|
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | wikipedia.orgscribd.comijprajournal.com |
| Wallach | N,N'-Disubstituted Oxamide, POCl₃/PCl₅ | 1,2-Disubstituted Imidazoles | jetir.orgpharmaguideline.comiiste.org |
| Van Leusen (3CR) | Aldehyde, Primary Amine, TosMIC | 1,5-Disubstituted Imidazoles | tandfonline.comorganic-chemistry.orgtandfonline.com |
Modernized Synthesis Techniques (e.g., Microwave-Assisted Organic Synthesis, One-Pot Reaction Strategies)
To address the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed to improve efficiency and sustainability.
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgjusst.org In the context of imidazole synthesis, MAOS has been successfully applied to various protocols, including the three-component synthesis of trisubstituted imidazoles and the construction of 2-aminoimidazoles. msu.ruijprajournal.comrsc.org For instance, the reaction of 2-aminoimidazoles with other reagents to form fused heterocyclic systems is highly efficient under microwave conditions. rsc.orgsunway.edu.my
Multicomponent Reactions in Imidazole Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. nih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse molecules. nih.govfrontiersin.org
Beyond the aforementioned Debus-Radziszewski and Van Leusen reactions, other MCRs have been developed for imidazole synthesis. wikipedia.orgacs.org For example, a four-component condensation of arylglyoxals, primary amines, carboxylic acids, and isocyanides has been reported. researchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction, another prominent MCR, has been employed to synthesize fused imidazole systems by reacting 2-aminoazoles, aldehydes, and isocyanides, often facilitated by Lewis or Brønsted acid catalysts. nih.govresearchgate.net These methods provide powerful and flexible entry points to complex imidazole-containing scaffolds. frontiersin.org
Targeted Synthesis of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
The synthesis of the specific target, this compound, requires a strategy that precisely installs the 3-methoxyphenyl (B12655295) group at the C5 position and the amine group at the C2 position of the imidazole ring.
Precursor Design and Chemical Transformations for Orthogonal Functionalization
The most direct and widely used method for synthesizing 4,5-disubstituted 2-aminoimidazoles involves the cyclocondensation of an α-haloketone with a guanidine (B92328) derivative. msu.runih.gov For the targeted synthesis of this compound, the key precursors are guanidine and 2-bromo-1-(3-methoxyphenyl)ethan-1-one .
The design of the α-haloketone precursor is critical as it directly dictates the substituent at the C5 (or C4) position of the resulting imidazole. The 3-methoxyphenyl moiety is incorporated into the ketone, and the adjacent α-carbon is halogenated (e.g., brominated) to provide the electrophilic site for the initial reaction with guanidine. Guanidine itself serves as the three-atom component that provides the N-C-N (amidine) fragment, which forms the remainder of the imidazole ring, including the C2-amine group.
The reaction proceeds via initial nucleophilic attack of a nitrogen atom from guanidine on the α-carbon of the ketone, displacing the bromide. This is followed by intramolecular condensation between the remaining amino group of the guanidine and the ketone's carbonyl group, leading to a cyclized intermediate (an imidazoline). Subsequent dehydration yields the aromatic 2-aminoimidazole ring. This approach offers a convergent and reliable route to the desired product architecture. nih.gov
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. Key parameters include the choice of solvent, temperature, and catalyst.
Studies on the synthesis of related 2-aminoimidazoles have shown that polar solvents like ethanol (B145695) or dimethylformamide (DMF) are effective for the cyclocondensation reaction. researchgate.net The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the condensation and dehydration steps. researchgate.net
While the reaction can proceed without a catalyst, modern variations often employ greener media or energy sources to improve efficiency. For example, deep eutectic solvents (DESs) like a mixture of choline (B1196258) chloride and urea (B33335) have been used as environmentally benign media that can accelerate the reaction and simplify workup. nih.gov Microwave-assisted synthesis is another powerful optimization tool, significantly shortening reaction times from hours to minutes compared to conventional heating methods. acs.org
| Condition | Method/Reagent | Typical Outcome | Reference |
|---|---|---|---|
| Solvent | Ethanol | Good yield at reflux, common choice. | researchgate.net |
| Solvent | DMF | Can improve solubility and yield for certain substrates. | researchgate.net |
| Energy Source | Conventional Heating (Reflux) | Effective but can require long reaction times (10-12 h). | nih.gov |
| Energy Source | Microwave Irradiation | Significant rate enhancement; reaction times reduced to minutes. | acs.org |
| Reaction Medium | Deep Eutectic Solvents (e.g., ChCl/Urea) | Greener alternative, reduced reaction times (4-6 h), simple workup. | nih.gov |
| Catalyst | Lewis Acid (e.g., ZrCl₄) | Can catalyze multicomponent reactions leading to related fused imidazoles. | nih.govresearchgate.net |
By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, providing reliable access to this valuable chemical entity for further research and application.
Derivatization Strategies for Structure-Guided Analog Generation
The strategic derivatization of the this compound scaffold is a key process in medicinal chemistry for the generation of analogs with potentially improved biological activity, selectivity, and pharmacokinetic properties. These modifications typically target three primary sites: the two nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the phenyl moiety.
Systematic Modifications at the Imidazole Nitrogen Atoms and the Amino Group
The imidazole core of this compound offers multiple sites for functionalization, namely the N-1 and N-3 positions of the imidazole ring and the 2-amino group. The relative reactivity of these sites can be modulated by the reaction conditions and the use of protecting groups.
N-Alkylation and N-Acylation of the Imidazole Ring:
Direct alkylation of 4(or 5)-aryl-2-amino-1H-imidazoles typically occurs at the N-1 position. researchgate.net The N-1 and N-3 positions of the imidazole ring are nucleophilic and can be targeted for alkylation, arylation, or acylation to explore the structure-activity relationships (SAR). For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized by deprotonation with a strong base like sodium hydride, followed by reaction with an appropriate alkyl halide. nih.gov This strategy allows for the introduction of a variety of substituents, from simple alkyl chains to more complex functional groups. nih.gov
To achieve selective alkylation at the N-3 position, a protecting group strategy is often employed. The N-1 position can be protected, for example, with an acrylonitrile (B1666552) group. Subsequent alkylation with an agent like benzyl (B1604629) bromide leads to the formation of a quaternary salt, from which the protecting group can be removed under basic conditions to yield the N-3 substituted imidazole. nih.gov
Acylation of the 2-amino group is another common derivatization strategy. The reaction of 2-aminoimidazole scaffolds with acyl chlorides or acid anhydrides can yield the corresponding amides. nih.gov These modifications can influence the electronic properties and hydrogen bonding capabilities of the molecule.
The nature of the substituent introduced at the N-1 position has been shown to have a significant effect on the biological activity of 2-aminoimidazoles. A study on a library of N1-substituted 4(5)-phenyl-2-aminoimidazoles demonstrated that the length and nature of the alkyl substituent are crucial for their activity as biofilm inhibitors. researchgate.net For example, compounds with an alkyl group of intermediate length at the N-1 position showed potent activity against the formation of biofilms by various bacteria. researchgate.net
Table 1: Examples of N-1 Substituted 4(5)-Phenyl-2-aminoimidazole Analogs and their Biofilm Inhibitory Activity
| Compound ID | N-1 Substituent | Biofilm Inhibition Activity (BIC50 in µM) |
| Analog 1 | n-Hexyl | 2-6 |
| Analog 2 | n-Octyl | > 50 |
| Analog 3 | Benzyl | 10-20 |
This table presents generalized data based on findings for 4(5)-phenyl-2-aminoimidazoles to illustrate the impact of N-1 substitution. researchgate.net
Functionalization of the 2-Amino Group:
The exocyclic 2-amino group can be readily functionalized. Besides acylation, it can undergo reactions such as sulfonylation or reductive amination. The synthesis of imine derivatives through condensation with aldehydes, followed by reduction to the corresponding secondary amines, is a versatile method to introduce diverse substituents. nih.gov These modifications can significantly alter the compound's polarity, size, and interaction with biological targets.
Substituent Variation on the Phenyl Moiety and its Influence on Synthesis Outcomes
The 3-methoxyphenyl group at the C-5 position of the imidazole ring is a prime target for modification to explore electronic and steric effects on activity. The synthesis of analogs with different substituents on the phenyl ring often involves starting from appropriately substituted precursors, such as substituted benzaldehydes or α-bromoketones.
The synthesis of 4-(fluorophenyl)-1H-imidazole derivatives has been achieved from the corresponding 2-bromo-(fluorophenyl)ethanone precursors, demonstrating the feasibility of introducing electron-withdrawing groups like fluorine at various positions on the phenyl ring. nih.gov The yields for these syntheses were reported to be around 52%. nih.gov
Table 2: Synthesis Yields of 2-Aryl-1H-imidazole Derivatives with Varied Phenyl Substituents
| Compound ID | Phenyl Substituent | Starting Material | Yield (%) |
| Imidazole 7c | 3-Chloro | 3-Chlorobenzaldehyde | 74 |
| Imidazole 7d | 4-Chloro | 4-Chlorobenzaldehyde | 31 |
| Imidazole 2 | 2-Fluoro | 2-Bromo-(2-fluorophenyl)ethanone | 52 |
| Imidazole 5 | 3-Fluoro | 2-Bromo-(3-fluorophenyl)ethanone | 52 |
This table compiles data from the synthesis of analogous aryl-imidazole compounds to illustrate the influence of phenyl substitution on reaction outcomes. nih.govacs.org
The methoxy (B1213986) group in this compound is an electron-donating group that influences the electron density of the phenyl ring. Replacing it with electron-withdrawing groups (e.g., chloro, fluoro, nitro) or other electron-donating groups (e.g., methyl, hydroxy) at the ortho, meta, or para positions can systematically probe the electronic requirements for biological activity. mdpi.com Furthermore, the steric bulk of the substituent can be varied to understand the spatial constraints of the target binding site. mdpi.com
Investigations into the Chemical Reactivity and Mechanistic Pathways of 5 3 Methoxyphenyl 1h Imidazol 2 Amine
Reactivity Profiles Towards Diverse Chemical Reagents (e.g., Electrophiles, Nucleophiles)
The 2-aminoimidazole scaffold is known for its versatile reactivity towards both electrophiles and nucleophiles. The exocyclic amino group and the nitrogen atoms within the imidazole (B134444) ring are primary sites for electrophilic attack. Conversely, the electrophilicity of the carbon atoms in the imidazole ring can be exploited in nucleophilic substitution reactions, particularly when suitable leaving groups are present.
The reactivity of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine can be inferred from the general behavior of 2-aminoimidazoles. The exocyclic amino group is typically the most nucleophilic site, readily undergoing reactions such as acylation and alkylation. The endocyclic nitrogen atoms of the imidazole ring also exhibit nucleophilic character. pharmaguideline.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to have a modest electronic influence on the imidazole core due to its meta position.
While specific experimental data on the reactivity of this compound with a wide range of electrophiles and nucleophiles is not extensively documented in publicly available literature, the following table summarizes the expected reactivity based on the known chemistry of 2-aminoimidazoles.
| Reagent Type | Expected Reaction Site(s) | Expected Product Type | General Observations |
| Electrophiles | |||
| Alkylating Agents (e.g., Alkyl Halides) | Exocyclic amino group, Endocyclic nitrogen atoms | N-alkylated derivatives | The site of alkylation can often be controlled by reaction conditions. |
| Acylating Agents (e.g., Acyl Chlorides, Anhydrides) | Exocyclic amino group | N-acylated derivatives | A common transformation for 2-aminoimidazoles. |
| Aldehydes and Ketones | Exocyclic amino group | Schiff bases (Imines) | Can lead to the formation of new carbon-nitrogen bonds. |
| Nucleophiles | |||
| Nucleophilic Substitution | C2, C4, and C5 positions of the imidazole ring | Substituted imidazoles | Generally requires the presence of a good leaving group (e.g., a halogen) on the imidazole ring. pharmaguideline.com |
| Biological Nucleophiles (e.g., Thiols like Glutathione) | Potential for interaction at electrophilic sites | Adducts | The 2-aminoimidazole scaffold is a key component in some molecules that interact with biological systems. |
This table is generated based on general principles of imidazole chemistry and may not represent the full scope of reactivity for this compound.
Behavior and Stability in Relevant Chemical Environments (e.g., Acidic, Basic, Oxidative Conditions)
The stability of this compound is crucial for its synthesis, storage, and application. The imidazole ring itself is generally stable to a range of conditions. pharmaguideline.com
Acidic Conditions: The 2-aminoimidazole moiety is basic and will be protonated in acidic media, forming a stable imidazolium (B1220033) salt. wikipedia.org The most basic site is typically the sp2-hybridized nitrogen atom of the imidazole ring that is not bonded to a hydrogen atom. The exocyclic amino group can also be protonated. This property is often exploited in purification processes.
Basic Conditions: The N-H proton of the imidazole ring is weakly acidic (pKa ≈ 14.5) and can be removed by a strong base. wikipedia.org The stability of related imidazolium cations in strongly basic solutions has been studied, indicating that the imidazole core can be susceptible to degradation under harsh alkaline conditions.
Oxidative Conditions: The imidazole ring is generally resistant to oxidation by agents like chromic acid and hydrogen peroxide. However, it can be susceptible to attack by stronger oxidizing agents such as perbenzoic acid. pharmaguideline.com The methoxy group on the phenyl ring could also be a site for oxidative degradation under certain conditions. Studies on related 2-aminoimidazole-based compounds have shown that they can be susceptible to decomposition upon attempted oxidation of other functional groups in the molecule. nih.gov
A summary of the expected behavior is presented in the table below.
| Condition | Expected Behavior | Potential Products/Consequences |
| Acidic | Protonation of the imidazole ring and/or the exocyclic amino group. | Formation of stable imidazolium salts. |
| Basic | Deprotonation of the imidazole N-H by strong bases. Potential for ring degradation under harsh conditions. | Formation of imidazolide (B1226674) anions. |
| Oxidative | Generally stable to mild oxidizing agents. Potential for oxidation of the imidazole ring or the methoxy group with strong oxidants. | Oxidized derivatives or degradation products. |
This table is based on general chemical principles and the behavior of related compounds. Specific stability studies on this compound are limited in the available literature.
Mechanistic Elucidation of Novel Synthetic Transformations (e.g., Intramolecular Cyclizations, Denitrogenative Processes)
The 2-aminoimidazole core of this compound can be a versatile platform for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions. researchgate.netuiowa.edu Additionally, novel synthetic routes to substituted imidazoles often involve interesting mechanistic pathways, such as denitrogenative transformations.
A particularly relevant synthetic pathway that provides mechanistic insight is the formation of 1H-imidazole derivatives from 5-amino-1,2,3-triazoles. nih.govmdpi.com This reaction proceeds via an acid-mediated denitrogenative transformation. The proposed mechanism involves the following key steps:
Initial hydrolysis of a precursor acetal (B89532) to an aldehyde.
Intramolecular cyclization of the aldehyde onto the triazole ring to form a fused imidazotriazole intermediate.
Tautomerization of this intermediate.
Elimination of molecular nitrogen (a denitrogenative process) to generate a carbene intermediate.
Insertion of the carbene into the O-H bond of an alcohol solvent to yield the final 2-substituted imidazole product. mdpi.com
This transformation is significant as it provides a metal-free method for the ring opening of 1,2,3-triazoles to access functionalized imidazoles. mdpi.com
The following table outlines the key stages of this proposed mechanistic pathway:
| Stage | Description | Intermediate/Transition State |
| 1 | Acid-catalyzed hydrolysis of the acetal precursor. | Aldehyde intermediate |
| 2 | Intramolecular cyclization. | Fused imidazotriazole |
| 3 | Tautomerization. | Diazo compound |
| 4 | Denitrogenation. | Carbene intermediate |
| 5 | Carbene insertion. | Final imidazole product |
This table summarizes the proposed mechanism for the synthesis of imidazole derivatives from 5-amino-1,2,3-triazoles as described in the literature. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each proton and carbon atom.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methoxyphenyl ring, the amine group, and the methoxy (B1213986) group. The aromatic protons of the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The imidazole ring protons would have characteristic shifts, with the C4-H proton appearing as a singlet, and the N-H protons of the imidazole and amine groups appearing as broad singlets that can be exchanged with D₂O. researchgate.net The methoxy group protons are expected as a sharp singlet around δ 3.8 ppm. rsc.org
¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring are observed in the typical aromatic region of δ 110-160 ppm. rsc.org The carbons of the imidazole ring have characteristic chemical shifts, with the C2 (attached to the amine group) being the most deshielded. The methoxy group carbon gives a signal around δ 55 ppm. rsc.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the methoxyphenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and linking the methoxyphenyl group to the imidazole ring.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds and standard chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole NH | ~12.0 (broad s) | s |
| Aromatic C2'-H, C4'-H, C5'-H, C6'-H | 6.8 - 7.4 | m |
| Imidazole C4-H | ~7.0 | s |
| Amine NH₂ | ~5.0 (broad s) | s |
| Methoxy OCH₃ | ~3.8 | s |
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds and standard chemical shift ranges. rsc.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imidazole C2 | ~150 |
| Phenyl C1' | ~135 |
| Phenyl C3' (with OCH₃) | ~160 |
| Phenyl C2', C4', C5', C6' | 110 - 130 |
| Imidazole C4/C5 | 115 - 125 |
| Methoxy OCH₃ | ~55 |
Vibrational Spectroscopy Applications (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the amine and imidazole groups (around 3400-3100 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=N and C=C stretching from the imidazole and phenyl rings (in the 1650-1450 cm⁻¹ region). nih.gov The prominent C-O stretching of the methoxy group is expected around 1250 cm⁻¹ and 1040 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. The aromatic ring breathing modes and symmetric stretching of the imidazole ring would be prominent in the Raman spectrum. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound Data compiled from typical values for the constituent functional groups. nih.govnih.govnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine, Imidazole) | Stretching | 3400 - 3100 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=N (Imidazole) | Stretching | 1680 - 1620 |
| C=C (Aromatic, Imidazole) | Stretching | 1600 - 1450 |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 |
| C-O-C (Ether) | Symmetric Stretching | ~1040 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.govnih.gov For this compound (C₁₀H₁₁N₃O), the theoretical monoisotopic mass can be calculated with high precision.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related compounds often involve the loss of small, stable molecules or radicals. For the target compound, expected fragment ions could result from the loss of the methoxy group's methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). Cleavage of the bond between the phenyl and imidazole rings is also a likely fragmentation pathway. mdpi.com
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Theoretical Monoisotopic Mass | 189.09021 |
| Calculated m/z for [M+H]⁺ | 190.09752 |
X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms. scispace.com For this compound, this technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule. najah.edu
Table 5: Expected Crystallographic Data Parameters for this compound Based on typical data obtained for similar heterocyclic compounds. researchgate.netmdpi.com
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Hydrogen bonds, π–π stacking distances |
Elemental Compositional Analysis for Purity and Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. najah.edu The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₁N₃O). A close agreement between the found and calculated values confirms the stoichiometry of the compound. rsc.orgresearchgate.net
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 120.11 | 63.48% |
| Hydrogen | H | 1.008 | 11.088 | 5.86% |
| Nitrogen | N | 14.007 | 42.021 | 22.21% |
| Oxygen | O | 15.999 | 15.999 | 8.46% |
| Total | 189.218 | 100.00% |
Computational Chemistry and Molecular Modeling Investigations of 5 3 Methoxyphenyl 1h Imidazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory Studies)
There are no specific Density Functional Theory (DFT) studies available in the surveyed literature for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. Such calculations would typically be used to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a compound. nih.gov These theoretical calculations provide foundational knowledge of a molecule's intrinsic properties, but the data for this specific compound has not been published.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Site and Interaction Point Identification
No published Molecular Electrostatic Potential (MEP) analyses for this compound were found. An MEP analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com It helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For related molecules, MEP maps show negative potential regions (often colored red) localized over electronegative atoms, indicating likely sites for electrophilic attack, while positive regions (blue) highlight areas for nucleophilic attack. nih.govmdpi.com Without specific studies, the reactive sites of this compound cannot be definitively described.
Molecular Docking Studies for Ligand-Target Interaction Profiling and Binding Affinity Prediction
Specific molecular docking studies detailing the interaction of this compound with any biological target are not present in the available literature. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govscielo.br This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. chemrevlett.comajpp.inscispace.com While numerous studies perform docking for various imidazole (B134444) and methoxyphenyl derivatives, none focus on this specific compound.
Biological and Pharmacological Profiles of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Derivatives
Comprehensive In Vitro Biological Activity Screening
Derivatives of the imidazole (B134444) scaffold have demonstrated significant potential as antimicrobial agents. For instance, a series of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net The antimicrobial efficacy was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. researchgate.net
Several of the synthesized compounds exhibited noteworthy antimicrobial activity. Specifically, compounds with certain substitutions showed significant potency, with minimum inhibitory concentration (MIC) values of 15.62 µg/mL. researchgate.net The antimicrobial properties of these imidazole derivatives are often attributed to the presence of the imidazole ring and other substituents, such as chloro groups. nih.gov The complexation of these derivatives with metal ions has also been shown to enhance their antimicrobial activity, likely due to increased lipophilicity which facilitates crossing of microbial membrane barriers. nih.gov
Similarly, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov
Table 1: Antimicrobial Activity of Selected Imidazole and Pyrazole (B372694) Derivatives
| Compound Class | Test Organisms | Activity | Reference |
|---|---|---|---|
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetates | S. aureus, E. coli, C. albicans | Significant activity with MIC of 15.62 µg/mL for some derivatives. | researchgate.net |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive and Gram-negative bacteria, various fungi | Screened for antibacterial and antifungal activities. | nih.gov |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Demonstrated antimicrobial properties. | mdpi.com |
Imidazole derivatives are a well-established class of compounds with significant anticancer activity, with some derivatives being used in clinical practice. semanticscholar.org The anticancer effects of these compounds are often mediated through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition (such as VEGFR-2 and B-Raf), and induction of apoptosis. semanticscholar.orgnih.gov
A novel series of N-1 arylidene amino imidazole-2-thiones were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. semanticscholar.org One derivative, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was found to be particularly potent against all tested cancer cell lines, with IC50 values below 5 µM. semanticscholar.org Further studies on some of these derivatives indicated they induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. semanticscholar.org
In another study, a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound in this series demonstrated potent antiproliferative activity with IC50 values ranging from 0.4 to 3.8 nM against a panel of seven cancer cell lines. nih.gov This compound showed greater antiproliferative activity than the well-known agent combretastatin (B1194345) A-4 in most cell lines tested. nih.gov
Table 2: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | Potent cytotoxicity with IC50 < 5 µM. | semanticscholar.org |
| 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives | Panel of 7 cancer cell lines | IC50 values of 0.4-3.8 nM for the most active compound. | nih.gov |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (colorectal cancer) | Potent IC50 values of 27.42, 23.12, and 33.14 nM, respectively. | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 cancer cell lines | One lead compound showed strong anticancer activity with a mean GP of 97.48. | mdpi.com |
Imidazole-containing compounds are known to possess anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory activity of these derivatives is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net
A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and showed remarkable anti-inflammatory activity, ranging from 38% to 100% of the activity of indomethacin (B1671933) and 44% to 115% of the activity of celecoxib (B62257) after 3 hours. nih.govebi.ac.uk Importantly, many of these compounds exhibited a low incidence of gastric ulceration compared to indomethacin. nih.govebi.ac.uk
Similarly, a series of heterocyclic derivatives conjugated with a 1,3-disubstituted pyrazole moiety, synthesized from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, were found to have significant anti-inflammatory activities through prostaglandin (B15479496) inhibition. researchgate.netnih.gov
Table 3: Anti-inflammatory Activity of Selected Imidazole and Related Heterocyclic Derivatives
| Compound Class | Key Findings | Reference |
|---|---|---|
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Remarkable anti-inflammatory activity, comparable to or exceeding that of celecoxib. | nih.govebi.ac.uk |
| 1,3-disubstituted pyrazole derivatives | Significant anti-inflammatory activities via prostaglandin inhibition. | researchgate.netnih.gov |
The pharmacological effects of imidazole derivatives are often rooted in their ability to inhibit specific enzymes. Substituted 5-(4-methoxyphenyl)-1H-imidazole derivatives have been identified as substrate-selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15 (15-lipoxygenase). nih.gov This selective inhibition suggests an allosteric mechanism of action. nih.gov
In the context of anti-inflammatory action, certain imidazole-related compounds have been evaluated for their inhibitory effects on COX-1 and COX-2 enzymes. For example, some 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were identified as potent COX inhibitors. nih.gov
Furthermore, derivatives of thieno[2,3-d]pyrimidine, which can be considered related heterocyclic systems, have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleic acid synthesis. lmaleidykla.lt Specifically, 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one showed moderate inhibitory activity against Pneumocystis carinii DHFR and activity against Toxoplasma gondii DHFR comparable to that of trimethoprim. lmaleidykla.lt
Table 4: Enzyme Inhibition Profile of Selected Imidazole and Related Derivatives
| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Substituted 5-(4-methoxyphenyl)-1H-imidazole derivatives | ALOX15 | Substrate-selective inhibition of linoleate oxygenase activity. | nih.gov |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | COX-1/COX-2 | Identified as potent COX inhibitors. | nih.gov |
| 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | Dihydrofolate Reductase (DHFR) | Moderate inhibition of P. carinii DHFR and significant inhibition of T. gondii DHFR. | lmaleidykla.lt |
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as an important therapeutic target, particularly in cancer. nih.goved.ac.uk Estrogens mediate their effects not only through nuclear estrogen receptors (ERα and ERβ) but also through transmembrane receptors like GPER. nih.gov The activation of GPER can trigger rapid signaling events and transcriptional regulation. nih.gov
While direct binding studies of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine to GPER are not available in the provided context, it is noteworthy that various synthetic heterocyclic compounds have been developed as selective ligands for GPER. nih.gov The pharmacology of GPER is complex, with a range of natural and synthetic molecules, including some flavonoids and antagonists of nuclear estrogen receptors, acting as agonists for GPER. ed.ac.uknih.gov The development of GPER-selective ligands has been crucial in elucidating its physiological and pathological roles. nih.gov
Imidazole derivatives have been investigated for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov
A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes revealed moderate antioxidant activities. nih.gov The parent ligand showed better radical scavenging ability than its metal complexes, likely due to the presence of a hydroxyl group with an exchangeable hydrogen. nih.gov
In another study, cyclic nitrones of the imidazole series containing a sterically hindered phenol (B47542) group were evaluated for their antioxidant activity. researchgate.netmdpi.com It was found that the antioxidant activity of both 1-hydroxy-2,5-dihydroimidazoles and 4H-imidazole 3-oxides increased with a decrease in the steric volume of the alkyl substituent in the phenol group. researchgate.netmdpi.com
Table 5: Antioxidant Activity of Selected Imidazole Derivatives
| Compound Class/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | DPPH and ABTS assays | Moderate antioxidant activity, with the ligand being more active than its metal complexes. | nih.gov |
| Cyclic nitrones of the imidazole series | Not specified | Antioxidant activity increases with decreasing steric volume of the alkyl substituent on the phenol group. | researchgate.netmdpi.com |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Rat liver microsomal lipid peroxidation (LPO) | One derivative showed 57% inhibition of LPO. | nih.gov |
Other Relevant Biological Activities
Beyond the primary pharmacological applications, the scaffold of this compound and its related imidazole derivatives has been explored for a range of other biological effects, including antidiabetic, neuroprotective, anticonvulsant, and immunosuppressive activities. nih.govnih.govchemijournal.comlongdom.org
Antidiabetic Activity: Derivatives of 2-aminoimidazole have shown potential as agents for managing diabetes. Certain second-generation 2-aminoimidazole compounds have demonstrated the ability to both inhibit the formation of advanced glycation end-products (AGEs) and break pre-existing AGEs. nih.gov AGEs are harmful compounds that accumulate in diabetes and contribute to its complications. The lead compound in one study, a bis-2-aminoimidazole, was found to be significantly more effective at inhibiting AGE formation and breaking them down than the standard compound, aminoguanidine. nih.gov Specifically, this lead compound inhibited AGE formation on bovine serum albumin by 44.6% at a concentration of 400 μM. nih.gov Further modifications, such as creating derivatives from α-amino acids with a side chain nucleophile, have led to even greater activity. nih.gov Some imidazoline (B1206853) derivatives have also been reported to possess antihyperglycemic properties in animal models of type 2 diabetes. nih.gov Interestingly, the in vivo antidiabetic effect did not always correlate with in vitro affinities for imidazoline I1/I2 binding sites, suggesting alternative mechanisms of action. nih.gov
Neuroprotective Activity: The therapeutic potential of imidazoline I2 receptor (I2-IR) ligands in neuroprotection is an active area of research. nih.gov A family of (2-imidazolin-4-yl)phosphonates has been characterized, showing high affinity and selectivity for I2-IRs. nih.gov In vivo studies in mice demonstrated that acute treatment with some of these compounds significantly increased the p-FADD/FADD ratio, an indicator of cell survival, in the hippocampus. nih.gov Furthermore, repeated treatments with one of the derivatives markedly reduced the cleavage of p35 into the neurotoxic p25 fragment, suggesting a potential for these compounds in mitigating neurodegenerative processes. nih.gov
Anticonvulsant Activity: The imidazole core is a feature of various compounds with anticonvulsant properties. longdom.org Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govscispace.commdpi.com For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed with the necessary pharmacophoric elements for anticonvulsant activity, and several compounds in this series showed potent effects in screening models. nih.gov Similarly, certain derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, a structure that can be conceptually related to imidazole-containing hybrids, have demonstrated significant anticonvulsant activity, with one compound showing a higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in specific tests. mdpi.com
Immunosuppressive Activity: Certain imidazole-containing compounds have been shown to possess immunosuppressive properties. nih.gov One such compound, 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), a component of caramel (B1170704) food coloring, was found to inhibit the allogeneic mixed lymphocyte reaction. nih.gov The mechanism appears to involve the sequestration of a specific subpopulation of T cells, leading to a reduced immune response. nih.gov Another example is the drug frentizole, a derivative of 2-aminobenzothiazole (B30445) which contains an imidazole-like thiazole (B1198619) ring, known for its immunosuppressive and antiviral properties. mdpi.com
In Vivo Pharmacological Evaluations in Disease Models
Efficacy Studies in Established Animal Models
The therapeutic potential of derivatives based on the 2-aminoimidazole scaffold has been investigated in various animal models for diseases including pain, infection, cancer, and central nervous system disorders.
Pain: The antinociceptive (pain-relieving) effects of these compounds are often evaluated using models like the hot plate test and the writhing test in mice. mdpi.com For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which combine a thiophene (B33073) and a pyrrolidine-2,5-dione moiety, have been assessed for their analgesic properties alongside their anticonvulsant activity. mdpi.com
Infection: In the context of infectious diseases, a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as compound 8), has been tested in an experimental model of cutaneous leishmaniasis caused by Leishmania mexicana. nih.govnih.gov This compound was shown to reduce the parasite load by 71% compared to the control group, indicating significant in vivo leishmanicidal activity. nih.gov Animal models for cutaneous leishmaniasis, such as those using BALB/c mice, are crucial for the preclinical evaluation of new anti-leishmanial drugs, although the choice of model can significantly impact the results. plos.org
Cancer: Imidazole derivatives have been a significant focus in the development of new anticancer agents. nih.govnih.gov Their efficacy is often first tested in vitro against various cancer cell lines before moving to in vivo models. nih.govnih.gov For example, novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives have been synthesized and shown to inhibit ALK5 kinase, a target in cancer therapy. nih.gov Another study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones demonstrated cytotoxic effects against breast, liver, and colon cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest. nih.gov While many studies focus on in vitro results, they often conclude that promising compounds warrant further in vivo investigation. bwise.kr
Central Nervous System Disorders: The evaluation of compounds for CNS disorders often involves models of epilepsy and neurodegeneration. As mentioned previously (Section 6.1.7), various imidazole derivatives have been tested in animal models of seizures, such as the MES and scPTZ tests, demonstrating their potential as anticonvulsants. nih.govscispace.comresearchgate.net Neuroprotective effects have also been studied in vivo, with imidazoline I2 receptor ligands showing promise in mouse models by promoting cell survival pathways in the brain. nih.gov
Behavioral and Central Nervous System (CNS) Activity Profiling
Antinociception: The antinociceptive profile of tramadol (B15222), a compound with a 3-methoxyphenyl (B12655295) group, and its derivatives has been studied. mdpi.com In the hot plate test, tramadol produced a significant analgesic effect. mdpi.com In comparison, some of its 1-cyclohexyl-x-methoxybenzene derivatives were less effective. mdpi.com Other research has focused on new hybrid compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which were evaluated for antinociceptive activity in the hot plate and writhing tests. mdpi.com
Locomotor Activity: The impact on locomotor activity is a key part of the CNS profiling of new compounds to assess potential sedative or stimulant side effects. The accelerod test is one method used to evaluate motor coordination in mice. mdpi.com Studies on 1-cyclohexyl-x-methoxybenzene derivatives, which are structurally related to tramadol, found them to be inactive in this motor test, while tramadol itself showed effects on motor coordination. mdpi.com
Table 1: Summary of In Vivo Efficacy Studies
| Disease/Activity Model | Compound Class/Derivative | Animal Model | Key Findings |
| Infection (Leishmaniasis) | N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | BALB/c mice | Reduced parasite load by 71% in a cutaneous leishmaniasis model. nih.gov |
| CNS (Epilepsy) | 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Rats/Mice (MES & scPTZ) | Several derivatives exhibited potent anticonvulsant activity. nih.gov |
| CNS (Epilepsy) | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Mice (MES & 6 Hz) | Showed higher potency than valproic acid and ethosuximide in specific tests. mdpi.com |
| CNS (Neuroprotection) | (2-imidazolin-4-yl)phosphonates | Mice | Increased cell survival markers in the hippocampus. nih.gov |
| Antinociception | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Mice (Hot plate, Writhing) | Compounds demonstrated antinociceptive activity. mdpi.com |
| Locomotor Activity | 1-cyclohexyl-x-methoxybenzene derivatives | Mice (Accelerod) | Inactive in this motor coordination test. mdpi.com |
Mechanistic Investigations of Biological Action
Elucidation of Molecular Targets and Downstream Signaling Pathways
Understanding the molecular targets and the subsequent signaling pathways is crucial for the development of drugs derived from the this compound scaffold.
Research into 2-aminothiazole (B372263) derivatives, which are bioisosteres of 2-aminoimidazoles, has provided insights into potential mechanisms. For example, some of these compounds have been found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. nih.gov The induction of apoptosis was linked to the activation of caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, some derivatives were shown to increase the accumulation of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, suggesting that apoptosis is induced via the ROS-mitochondrial pathway. nih.gov
In the context of cancer, imidazole derivatives have been investigated as inhibitors of various kinases. For example, some have been found to inhibit ALK5 kinase and tubulin polymerization. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.gov Other derivatives have shown inhibitory activity against VEGFR-2 and B-Raf kinase, which are key targets in anti-angiogenic and cancer therapies. nih.gov
For leishmaniasis, a derivative of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine was found to inhibit the enzyme arginase from Leishmania mexicana. nih.govnih.gov Arginase is crucial for the parasite's survival. Additionally, this compound was observed to trigger the production of ROS and induce apoptosis in the parasites. nih.gov
In the field of neuroprotection, ligands for the imidazoline I2 receptors have been developed. While the precise downstream signaling of these receptors is still being fully elucidated, their activation has been linked to pro-survival pathways in the brain. nih.gov
Cellular and Subcellular Localization Studies
Detailed cellular and subcellular localization studies for this compound itself are not extensively documented in the provided context. However, investigations into related derivatives offer some understanding of their cellular behavior.
For instance, in the study of the leishmanicidal compound N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, ultrastructural analysis using transmission electron microscopy on L. mexicana promastigotes revealed that the compound induces significant morphological changes. nih.govnih.gov These changes included membrane blebbing, the appearance of autophagosomes (indicating autophagy), detachment of the cell membrane, and disorganization of the mitochondria and kinetoplast. nih.gov These findings suggest that the compound or its metabolites interact with and disrupt multiple cellular compartments, particularly the mitochondria.
In cancer research, compounds that target tubulin would be expected to localize to the cytoplasm and interact with the microtubule network during cell division. nih.gov Similarly, kinase inhibitors would need to reach their respective targets, which could be located in the cytoplasm or at the cell membrane.
Interaction with Key Biomolecules (e.g., DNA, Proteins, Enzymes)
While direct studies on the interaction of this compound with key biomolecules are not extensively documented in publicly available literature, significant research has been conducted on the broader class of 2-aminoimidazole and related benzimidazole derivatives. This body of work provides valuable insights into the potential binding modes and biological targets of this chemical scaffold. The interactions of these derivatives with DNA, proteins, and enzymes are crucial to their observed pharmacological profiles.
Interaction with DNA:
Derivatives of the 2-aminoimidazole and benzimidazole core have been shown to interact with DNA through various mechanisms, including groove binding and intercalation. These interactions can lead to the inhibition of DNA replication and transcription, contributing to their potential anticancer and antimicrobial activities.
For instance, a study on asymmetric guanidinium/2-aminoimidazolinium derivatives demonstrated their ability to bind to the minor groove of DNA. nih.gov The binding affinity was found to be influenced by the nature of the linker connecting the aromatic moieties. nih.gov UV-visible spectroscopy and other biophysical techniques have been employed to determine the binding constants (Kb) of these compounds with DNA. nih.gov
Similarly, benzimidazole-based Schiff base metal complexes have been investigated for their DNA binding properties. rsc.orgrsc.org These complexes can interact with DNA through intercalation, a process where the planar aromatic rings of the ligand insert between the base pairs of the DNA double helix. rsc.org The binding affinities of these complexes are often substantial, as indicated by their binding constants. rsc.orgrsc.org
| Compound/Derivative | DNA Type | Binding Constant (Kb) (M-1) | Method | Reference |
|---|---|---|---|---|
| Asymmetric guanidinium/2-aminoimidazolinium derivative (Compound 5) | Salmon Sperm DNA | - | SPR | nih.gov |
| Asymmetric guanidinium/2-aminoimidazolinium derivative (Compound 7) | Salmon Sperm DNA | - | SPR | nih.gov |
| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol-Cu(II) complex (Complex 2) | - | 3.27 × 105 | UV/Visible absorption spectroscopy | rsc.org |
| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol-Zn(II) complex (Complex 5) | - | 6.40 × 103 | UV/Visible absorption spectroscopy | rsc.org |
| Benzimidazole-based Schiff base copper(II) complex (Complex 1) | Calf Thymus DNA | 3.5 × 105 | Absorption/Fluorescence spectroscopy | rsc.org |
| Benzimidazole-based Schiff base copper(II) complex (Complex 3) | Calf Thymus DNA | 3.2 × 105 | Absorption/Fluorescence spectroscopy | rsc.org |
Interaction with Proteins:
The binding of small molecules to plasma proteins, such as serum albumin and hemoglobin, can significantly influence their pharmacokinetic properties. Research on the food-borne carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a related heterocyclic amine, has shown that it binds to both hemoglobin and albumin in vivo. nih.gov Notably, albumin was found to bind 3-5 times more IQ than hemoglobin. nih.gov This protein binding can affect the distribution and availability of the compound to its target sites.
Interaction with Enzymes:
The 2-aminoimidazole scaffold is a key feature in a variety of enzyme inhibitors. By mimicking the structure of natural substrates or by interacting with key residues in the enzyme's active site, these compounds can modulate enzyme activity.
One notable example is the inhibition of human arginase I, a binuclear manganese metalloenzyme, by 2-aminoimidazole amino acids. nih.gov These compounds were designed to interact with the manganese cluster in the enzyme's active site. nih.gov 2-Aminoimidazole itself was found to be a weak, noncompetitive inhibitor of human arginase I. nih.gov
Furthermore, derivatives of the related 2-aminothiazole structure have been identified as potent inhibitors of carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). nih.gov The inhibitory activity of these compounds is dependent on the nature and position of substituents on the aromatic ring. nih.gov
| Compound/Derivative | Enzyme | Inhibition Constant (Ki) (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-Aminoimidazole | Human Arginase I | 3600 | Noncompetitive | nih.gov |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 | - | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | - | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | - | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | - | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Chemical Modifications and Their Impact on Biological Potency and Selectivity
Systematic modifications of the 5-aryl-2-aminoimidazole scaffold have revealed critical insights into the determinants of biological potency and selectivity. Research on related compounds has shown that the nature and position of substituents on both the phenyl ring and the imidazole (B134444) core play a pivotal role in modulating their activity.
For instance, in a series of 2-amino-4(5)-arylimidazoles, the type of aryl group was found to significantly influence their antimicrobial activity. While 2-amino-4(5)-phenylimidazole showed moderate in vitro activity, the introduction of a biphenyl (B1667301) group at the 4(5)-position led to a compound with substantial activity against various bacterial strains, including Streptococcus mutans. nih.gov This suggests that extending the aromatic system at the 5-position can enhance biological effects.
Furthermore, modifications at the N1 and 2N positions of the imidazole ring in 5-aryl-2-aminoimidazoles have been shown to fine-tune their antibiofilm activity spectrum and toxicity. N1-substituted compounds have demonstrated strong activity against a broad range of bacteria and fungi, though sometimes accompanied by toxicity. aabu.edu.jo In contrast, 2N-substituted derivatives often exhibit a better safety profile while retaining activity against specific microbes. aabu.edu.jo The dimerization of 5-aryl-2-aminoimidazoles, inspired by natural oroidin (B1234803) compounds, has also been explored, with some N1,N1'-linked dimers showing a strong increase in anti-biofilm activity compared to their monomeric counterparts. mdpi.com
The following table summarizes the impact of various substitutions on the biological activity of 5-aryl-2-aminoimidazole analogs, providing a basis for understanding the potential effects of modifying 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.
| Compound/Modification | Biological Activity | Reference |
| 2-amino-4(5)-(4-biphenylyl)-imidazole | Substantial antimicrobial activity against S. mutans | nih.gov |
| N1-substituted 5-aryl-2-aminoimidazoles | Strong, broad-spectrum antibiofilm activity (potential for toxicity) | aabu.edu.jo |
| 2N-substituted 5-aryl-2-aminoimidazoles | Reduced toxicity, selective antibiofilm activity | aabu.edu.jo |
| N1,N1'-linked dimers of 5-aryl-2-aminoimidazoles | Strong increase in antibiofilm activity | mdpi.com |
| 2-aminoimidazolyl-thiazole derivatives | Improved affinity for adenosine (B11128) A1, A2A, and A3 receptors | nih.gov |
Identification of Key Pharmacophoric Features for Desired Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5-aryl-2-aminoimidazole class, several key pharmacophoric features have been identified.
The 2-aminoimidazole moiety itself is a crucial pharmacophoric element. The amino group can act as a hydrogen bond donor, while the imidazole ring can participate in various interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking. researchgate.net The basicity of the 2-aminoimidazole core can also be important for its interaction with biological targets.
Molecular docking studies on related imidazole derivatives have provided further insights into their pharmacophoric features. For example, in a study of piperazine-tagged imidazole derivatives with anticancer activity, the compounds were found to bind to a hydrophobic pocket and make polar contacts with the target protein. researchgate.netaabu.edu.jo
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
While a specific QSAR model for this compound is not available in the public domain, studies on related benzimidazole (B57391) and imidazole derivatives have demonstrated the utility of this approach. nih.govnih.gov In a QSAR study on benzimidazole derivatives with antibacterial activity against Pseudomonas aeruginosa, multiple linear regression (MLR) was used to develop models based on various molecular descriptors. nih.govnih.gov These descriptors can be physicochemical (e.g., logP), steric (e.g., molar refractivity), electronic (e.g., dipole moment), or structural. The resulting models showed good predictive power, indicating that QSAR can be a valuable tool for this class of compounds. nih.govnih.gov
For this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with variations in the substituents on the phenyl ring and the imidazole core. The biological activity of these compounds would be determined, and a wide range of molecular descriptors would be calculated. Statistical methods like MLR or partial least squares (PLS) would then be used to build a predictive model. Such a model could help in identifying the most important structural features for a desired biological activity and guide the design of more potent compounds.
Analysis of Physiochemical Parameters Affecting Biological Response (e.g., Lipophilicity, Polar Surface Area, Molecular Volume)
The physicochemical properties of a molecule, such as its lipophilicity, polar surface area (PSA), and molecular volume, play a crucial role in its pharmacokinetic and pharmacodynamic behavior. These parameters influence a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with its biological target.
Lipophilicity , often expressed as logP, is a measure of a compound's solubility in lipids versus water. It is a critical parameter for cell membrane permeability. For 5-aryl-2-aminoimidazole derivatives, modulating lipophilicity through substitution can significantly impact their biological activity. For example, in a study of phenylthiazole acids as PPARγ agonists, potent compounds displayed high values of AlogP. nih.gov
Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and blood-brain barrier penetration. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring and the amino group contribute significantly to the PSA.
Molecular Volume relates to the size and shape of the molecule, which is critical for its fit into the binding site of a biological target.
The table below, derived from studies on related compounds, illustrates how these physicochemical parameters can vary within a series of imidazole derivatives and potentially influence their biological response.
| Compound | logP | PSA (Ų) | Molecular Weight ( g/mol ) | Reference |
| 2-Phenylimidazole | 1.6 | 44.1 | 144.17 | nih.gov |
| 4-Phenylimidazole | 1.6 | 44.1 | 144.17 | nih.gov |
| 4,5-Diphenylimidazole | 3.5 | 44.1 | 220.27 | nih.gov |
| 2,4,5-Triphenylimidazole | 5.4 | 44.1 | 296.37 | nih.gov |
Note: The data in this table is for phenylimidazoles and is intended to be illustrative of the range of physicochemical properties in related compounds.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them.
For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring to the imidazole ring. The rotational barrier of this bond will determine the preferred orientation of the phenyl ring relative to the imidazole core. Studies on methylimidazole isomers have determined the rotational barriers for the methyl group, which provides some insight into the internal rotational dynamics of substituted imidazoles. nih.gov The dihedral angle between the two rings can significantly affect how the molecule fits into a binding pocket and interacts with amino acid residues.
Molecular docking studies on related 2-aminoimidazole derivatives have provided valuable information on their binding conformations. For example, in a study of 2-aminoimidazolyl-thiazole derivatives as adenosine receptor antagonists, the 2-aminoimidazole scaffold was shown to form key hydrogen bond interactions with the receptor. nih.gov The orientation of the aryl substituent at the 5-position was also found to be critical for affinity and selectivity. nih.gov
Pharmacokinetic Pk and Pharmacodynamic Pd Research Aspects
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling
In the early stages of drug development, in silico models are invaluable for predicting the ADME properties of a compound, helping to prioritize candidates with favorable characteristics. semanticscholar.orgrsc.orgnih.gov These computational tools use the chemical structure of a molecule to estimate various pharmacokinetic parameters. For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, several key ADME parameters can be predicted using established algorithms. researchgate.netmdpi.com
Physicochemical properties are significant determinants of a drug's behavior. acs.org For instance, lipophilicity, often expressed as logP, influences solubility and permeability across biological membranes. The imidazole (B134444) ring, being polar, can enhance the solubility of drugs. researchgate.net The predicted properties for a structurally related compound, 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, suggest moderate lipophilicity and water solubility, which are generally favorable for oral absorption.
Table 1: Predicted Physicochemical and ADME Properties for a Structurally Related Thiol Analog
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Formula | C10H10N2OS | |
| Molecular Weight | 206.27 g/mol | Favorable for oral absorption (Lipinski's Rule) |
| XlogP | 1.4 | Moderate lipophilicity |
| Water Solubility | Moderately Soluble | Adequate for dissolution in the gastrointestinal tract |
| H-bond Donors | 2 | Good potential for target binding |
| H-bond Acceptors | 3 | Good potential for target binding |
| Blood-Brain Barrier Permeation | Prediction varies | Further investigation needed |
This data is for the thiol analog and serves as a predictive example. The properties of this compound may differ.
In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes
In vitro metabolism studies are essential for understanding how a compound is processed in the body, primarily by the liver. mdpi.com These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). mdpi.com
For 2-aminoimidazole derivatives, metabolic stability can vary significantly based on their substitution patterns. nih.govacs.org Studies on related compounds have shown that the imidazole ring can be susceptible to oxidation. acs.org Incubating this compound with human and animal liver microsomes in the presence of NADPH would reveal its intrinsic clearance and metabolic stability. mdpi.com Hepatocyte cultures offer a more comprehensive model as they contain both phase I and phase II metabolic enzymes. mdpi.com
Table 2: Illustrative In Vitro Metabolic Stability Assay Design
| Component | Condition 1 | Condition 2 | Rationale |
|---|---|---|---|
| Enzyme Source | Human Liver Microsomes | Pooled Human Hepatocytes | Assess phase I and both phase I/II metabolism |
| Compound Concentration | 1 µM | 1 µM | Standard concentration for initial screening |
| Cofactors | With NADPH | With NADPH & UDPGA | To support CYP-mediated and glucuronidation reactions |
| Incubation Time | 0, 15, 30, 60 min | 0, 1, 3, 6 hours | To determine the rate of metabolism |
In Vivo Bioavailability and Distribution Assessment (Including Blood-Brain Barrier Permeation)
Following promising in silico and in vitro data, in vivo studies in animal models are conducted to determine the oral bioavailability and tissue distribution of a compound. Bioavailability is a measure of the fraction of an administered dose that reaches the systemic circulation. Phenyl-imidazole derivatives have been reported to possess good oral bioavailability. drugbank.com
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.govresearchgate.net The ability of a compound to cross the BBB is crucial for treating CNS disorders. nih.gov The physicochemical properties of this compound, such as its size, polarity, and number of hydrogen bonds, will influence its potential to permeate the BBB. plos.org Prodrug strategies have been explored for other amine-containing compounds to enhance BBB penetration by masking polar groups. researchgate.net
Table 3: Representative In Vivo Bioavailability Study in Rodents
| Parameter | Route of Administration | Dose | Key Measurement | Potential Outcome |
|---|---|---|---|---|
| Bioavailability (%) | Oral (p.o.) vs. Intravenous (i.v.) | e.g., 10 mg/kg | Plasma concentration over time (AUC) | Determines the fraction of drug absorbed orally |
| Tissue Distribution | Oral (p.o.) | e.g., 10 mg/kg | Compound concentration in various tissues (brain, liver, kidney) | Reveals sites of accumulation and potential target organs |
Identification of Metabolites and Elucidation of Metabolic Pathways
Identifying the metabolites of a drug candidate is a critical step, as metabolites can be active, inactive, or even toxic. nih.gov Studies on 2-aminoimidazole-containing compounds have indicated that this structural motif can be prone to bioactivation to form reactive metabolites. acs.orgacs.org
The primary metabolic pathways for a compound like this compound are likely to involve oxidation of the imidazole or phenyl ring, and O-demethylation of the methoxy (B1213986) group. Glucuronidation of the amino group or hydroxylated metabolites is also a probable phase II metabolic route. The identification of these metabolites is typically achieved using high-resolution mass spectrometry following incubation with liver microsomes or hepatocytes, or from the analysis of plasma, urine, and feces from in vivo studies.
Table 4: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite | Enzyme Family |
|---|---|---|
| Aromatic Hydroxylation | Hydroxyphenyl-imidazol-2-amine | Cytochrome P450 |
| O-Demethylation | Hydroxyphenyl-imidazol-2-amine | Cytochrome P450 |
| Imidazole Ring Oxidation | Various oxidized species | Cytochrome P450 |
| N-Glucuronidation | Imidazol-2-amine-N-glucuronide | UGTs |
Pharmacodynamic Markers and Their Correlation with In Vivo Efficacy
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having a biological effect. mdpi.com The nature of these markers depends on the therapeutic target of this compound. Given that imidazole-based compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the PD markers would be specific to the disease model being studied. nih.govjapsonline.comnih.gov
For example, if the compound is being investigated as an anti-inflammatory agent targeting an enzyme like cyclooxygenase (COX), a relevant PD marker would be the reduction of prostaglandins (B1171923) in the blood or inflamed tissue. mdpi.com If it is an anticancer agent, markers could include the inhibition of tumor growth, induction of apoptosis in cancer cells, or modulation of a specific signaling pathway. mdpi.com A strong correlation between the dose of the compound, the change in the PD marker, and the therapeutic effect in an animal model provides confidence in the mechanism of action and its potential for clinical development.
Advanced Analytical Methodologies for Compound Characterization and Quantification in Research
Chromatographic Techniques for Purity Assessment, Compound Isolation, and Degradation Studies
Chromatographic techniques are indispensable tools for the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prominent in the analysis of imidazole (B134444) derivatives for assessing purity, isolating the compound from reaction mixtures, and studying its degradation products.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone for the purity assessment of synthesized compounds like 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. A validated reverse-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity. The development of such a method involves a systematic evaluation of parameters to achieve optimal separation.
A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a gradient elution to ensure the separation of compounds with a range of polarities. UV detection is commonly employed, with the detection wavelength selected based on the compound's UV-Vis absorption maximum to ensure high sensitivity.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:
Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy: The closeness of the test results obtained by the method to the true value.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Table 1: Representative HPLC Method Parameters for Analysis of an Imidazole Derivative
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This table presents typical parameters and is for illustrative purposes.
Thin-Layer Chromatography (TLC):
TLC is a simpler, yet effective, chromatographic technique used for rapid purity checks, reaction monitoring, and preliminary separation studies. For this compound, a TLC analysis would likely use silica (B1680970) gel plates as the stationary phase. The choice of the mobile phase, a mixture of organic solvents, is crucial for achieving good separation. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a key parameter in TLC for compound identification under specific conditions.
Degradation Studies:
Forced degradation studies are essential to understand the stability of a compound under various stress conditions, such as acid, base, oxidation, heat, and light. HPLC is the primary tool for these studies, as it can separate and quantify the parent compound and its degradation products. The resulting data helps in identifying potential degradation pathways and establishing the compound's shelf-life and storage conditions.
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantification of compounds by measuring the interaction of the substance with electromagnetic radiation. UV-Visible and fluorescence spectroscopy are particularly relevant for aromatic compounds like this compound.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The methoxyphenyl and imidazole rings in the target compound are chromophores that give rise to characteristic absorption bands. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To quantify this compound, a calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies on similar imidazole derivatives have shown characteristic UV absorption maxima that are used for their quantification. nih.gov
Fluorescence Spectroscopy:
Fluorescence spectroscopy is a highly sensitive technique that can be used for quantification if the compound of interest is fluorescent. Many imidazole derivatives exhibit fluorescence, and their emission properties are often influenced by the solvent environment and pH. researchgate.net The fluorescence intensity is typically proportional to the concentration of the analyte at low concentrations.
For this compound, the presence of the aromatic rings suggests potential for fluorescence. An initial investigation would involve measuring its excitation and emission spectra to determine the optimal wavelengths for analysis. A calibration curve of fluorescence intensity versus concentration would then be prepared for quantitative measurements. The high sensitivity of this technique makes it suitable for analyzing very low concentrations of the compound.
Table 2: Representative Spectroscopic Data for a Substituted Imidazole
| Technique | Parameter | Value |
| UV-Vis Spectroscopy | λmax in Ethanol (B145695) | 275 nm |
| Molar Absorptivity (ε) | 1.5 x 10^4 L mol⁻¹ cm⁻¹ | |
| Fluorescence Spectroscopy | Excitation λmax | 280 nm |
| Emission λmax | 350 nm |
This table presents typical values for a comparable compound and is for illustrative purposes.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example and is extensively used in pharmaceutical and biomedical research.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying compounds in complex biological matrices, such as plasma, urine, and tissue extracts, and for identifying metabolites.
In a typical LC-MS/MS method, the analyte is first separated from other components in the sample by the LC system. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. By fragmenting the parent ion and analyzing the resulting fragment ions (tandem mass spectrometry or MS/MS), highly specific structural information can be obtained, which is crucial for definitive identification.
For the analysis of this compound and its potential metabolites, an LC-MS/MS method would be developed and validated. This would involve optimizing both the chromatographic conditions for separation and the mass spectrometric parameters for sensitive and specific detection. The method could then be applied to in vitro and in vivo metabolism studies to identify the metabolic fate of the compound. Research on the analysis of other small molecule drugs and their metabolites in biological fluids provides a strong framework for developing such a method. nih.govresearchgate.net
Table 3: Representative LC-MS/MS Parameters for Metabolite Identification
| Parameter | Condition |
| LC System | UPLC with a C18 column |
| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | [M+H]⁺ of this compound |
| Fragment Ions (m/z) | Specific fragments for quantification and confirmation |
This table presents typical parameters and is for illustrative purposes.
The development and application of these advanced analytical methodologies are critical for building a comprehensive understanding of the chemical and biological properties of this compound.
Future Directions and Therapeutic Potential of 5 3 Methoxyphenyl 1h Imidazol 2 Amine Derivatives
Translational Research and Preclinical Development Prospects
Translational research for derivatives of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine is paving the way for their progression from laboratory findings to clinical applications. A significant area of focus is neurodegenerative diseases, such as Alzheimer's disease (AD). nih.gov Preclinical studies on related imidazole-linked heterocycles have demonstrated therapeutic potential. For instance, the compound LSL33, a 2-(benzo[b]thiophen-2-yl)-1H-imidazole derivative, was evaluated in a 5xFAD mouse model of Alzheimer's. nih.govnih.gov Oral administration of this compound led to improvements in cognitive impairment and synaptic plasticity, alongside a reduction in neuroinflammation markers. nih.govnih.gov Such studies provide a strong rationale for investigating derivatives of this compound in similar animal models of AD, which are crucial for developing new drugs. limav.orgfrontiersin.org
Another promising avenue is in the treatment of neglected tropical diseases like leishmaniasis. researchgate.net This parasitic disease currently has limited treatment options, which are often hampered by adverse side effects and growing resistance. rsc.org In vivo studies on benzimidazole (B57391) derivatives have shown a significant reduction in parasite load in experimental models of cutaneous leishmaniasis. rsc.org The mechanism often involves the induction of reactive oxygen species (ROS) in the parasites, leading to cell death. researchgate.netnih.gov The evaluation of novel imidazole (B134444) derivatives in preclinical models, assessing their efficacy, pharmacokinetics, and safety, is a critical step toward developing new, effective treatments for such underserved conditions. nih.govijsrtjournal.com
Table 1: Examples of Preclinical Studies on Imidazole Derivatives
| Compound Type | Disease Model | Key Findings | Reference(s) |
|---|---|---|---|
| Imidazole-linked heterocycle (LSL33) | 5xFAD mouse model of Alzheimer's Disease | Ameliorated cognitive impairment, improved synaptic plasticity, reduced neuroinflammation. | nih.govnih.gov |
| Imidazo[1,2-a]pyridine analogues | Leishmania donovani promastigotes | Identified compounds with significant antileishmanial activity. | rsc.org |
| Econazole (imidazole drug) | Leishmania (L.) infantum chagasi | Effective against intracellular amastigotes, induced high levels of reactive oxygen species. | researchgate.netnih.gov |
| 2-Aminoimidazole amino acids | Murine model of allergic airways inflammation | Attenuated airways hyperresponsiveness by inhibiting arginase. | nih.govacs.org |
Identification of Novel Therapeutic Targets for Underserved Diseases
The structural versatility of the imidazole core allows its derivatives to interact with a wide array of biological targets, opening doors for treating diseases with unmet medical needs. nih.govnih.gov Research into imidazole compounds has identified several novel targets for diseases like leishmaniasis, fungal infections, and neurodegenerative disorders.
For parasitic diseases, which disproportionately affect developing nations, imidazole derivatives offer new mechanisms of action. rsc.org One such target is arginase , a key enzyme in the metabolic pathway of Leishmania parasites that is essential for their survival. nih.gov 2-Aminoimidazole derivatives have been specifically designed and shown to be effective inhibitors of human arginase I, suggesting that similar derivatives could be potent against parasitic arginase. nih.govacs.org Another critical pathway in many fungi and protozoa is sterol biosynthesis . nih.govnih.gov Imidazole-containing antifungal drugs, such as ketoconazole (B1673606) and miconazole, function by inhibiting the C-14 demethylation of sterols, disrupting the integrity of the fungal cell membrane. nih.gov This established mechanism provides a clear strategy for designing novel imidazole derivatives against both fungal pathogens and parasites that rely on similar pathways.
In the context of neurodegenerative diseases, imidazoline (B1206853) I2 receptors (I2-IRs) have emerged as a relevant target in Alzheimer's disease. nih.gov Imidazole-linked compounds have been developed to modulate these receptors, demonstrating neuroprotective effects in cellular models. nih.govnih.gov Furthermore, other enzymes like nitric oxide synthase (NOS) have also been identified as targets for imidazole compounds. nih.gov
Table 2: Potential Therapeutic Targets for Imidazole Derivatives
| Target | Disease Area | Mechanism/Significance | Reference(s) |
|---|---|---|---|
| Imidazoline I2 Receptors | Neurodegenerative Diseases (e.g., Alzheimer's) | Modulation shows neuroprotective and anti-inflammatory effects. | nih.govnih.gov |
| Arginase | Parasitic Diseases (e.g., Leishmaniasis), Asthma | Inhibition disrupts parasite polyamine synthesis and survival; reduces airway hyperresponsiveness. | nih.govacs.org |
| Sterol Biosynthesis (C-14 demethylation) | Fungal and Parasitic Infections | Inhibition disrupts cell membrane integrity, leading to cell death. | nih.govnih.gov |
| Reactive Oxygen Species (ROS) Induction | Parasitic Diseases (e.g., Leishmaniasis) | Overproduction of ROS leads to oxidative stress and parasite death. | researchgate.netnih.gov |
| SARS-CoV-2 Main Protease | Viral Infections (e.g., COVID-19) | Inhibition of this vital enzyme blocks viral replication. | rsc.org |
| Cyclooxygenase-2 (COX-2) | Inflammation | Selective inhibition provides anti-inflammatory effects with potentially fewer side effects than non-selective NSAIDs. | nih.gov |
Design of Next-Generation Imidazole-Based Drug Candidates with Enhanced Efficacy and Safety Profiles
The future of imidazole-based therapeutics lies in the rational design of next-generation compounds with improved potency and selectivity, and consequently, better safety profiles. This is achieved through a deep understanding of structure-activity relationships (SAR), which reveal how molecular modifications influence biological activity. jopir.inresearchgate.net
Key strategies for designing enhanced drug candidates include:
Scaffold Modification and Hybridization: Creating hybrid molecules that combine the imidazole core with other pharmacologically active heterocycles is a promising approach. For example, imidazolyl-pyrazole hybrids have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy. ijsrtjournal.com Similarly, linking the imidazole scaffold to a triazole moiety has yielded compounds with significant antileishmanial and antitrypanosomal activity. rsc.org
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the imidazole ring and its substituents are crucial for optimizing drug-like properties. chemijournal.com For instance, in the development of antimicrotubule agents, SAR studies revealed that placing an aliphatic group on the imidazole nitrogen was key for potent anticancer activity. nih.gov These studies guide chemists in making targeted changes to enhance binding affinity and selectivity for the intended target, while minimizing off-target effects. jopir.in
Targeted Drug Design: As knowledge of disease-specific molecular targets grows, imidazole derivatives can be precisely designed to interact with them. For example, based on the crystal structure of the SARS-CoV-2 main protease, asymmetric imidazole-4,5-dicarboxamide derivatives were designed and synthesized, showing inhibitory activity against the virus. rsc.org This structure-based design approach accelerates the development of potent and selective inhibitors. pharmaerudition.org
The evolution from first-generation azole antifungals, like clotrimazole, to newer agents demonstrates this progress. While effective, early imidazoles had limitations that spurred the development of triazoles with improved safety and a broader spectrum of action. Future research on derivatives of this compound will leverage these advanced design principles to create superior therapeutic agents. ijpsjournal.com
Exploration of Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemistry, Materials Science)
The utility of the imidazole scaffold extends well beyond pharmaceuticals into diverse fields such as agriculture and materials science. cabidigitallibrary.orgnih.gov The unique chemical properties of imidazole derivatives make them valuable components in the development of agrochemicals and advanced polymers.
Agrochemistry: Imidazole-based compounds are significant in crop protection. cabidigitallibrary.org They form the active ingredient in a variety of fungicides used to protect crops from fungal diseases. google.com Patented imidazole derivatives have been developed specifically for their use as agricultural and horticultural fungicides and even as plant growth regulators. google.com Commercially used agrochemicals like prochloraz (B1679089) and enilconazole contain the imidazole core, highlighting the established role of this heterocycle in protecting food sources. nih.gov
Materials Science: In materials science, imidazole and its derivatives are used in the creation of functional polymers and other advanced materials. elsevierpure.comresearchgate.net
Polymers and Resins: Imidazole acts as a curing agent for epoxy resins, which are used to produce robust materials for adhesives, coatings, and composites. elsevierpure.com
Functional Polymers: Imidazole-functionalized polymers, prepared as microspheres or fibers, have been used to immobilize catalysts, such as oxovanadium(IV), for industrial chemical processes. rsc.org
Ionic Liquids: Imidazolium (B1220033) salts, derived from imidazoles, are a major class of ionic liquids. These compounds have applications in dissolving carbohydrates, coating nanoparticles, and creating polyelectrolytes. elsevierpure.comaalto.fi
The exploration of this compound derivatives in these areas could lead to the development of novel, high-performance materials and more effective agricultural products.
Table 3: Non-Medicinal Applications of Imidazole Derivatives
| Application Area | Specific Use | Function/Role of Imidazole | Reference(s) |
|---|---|---|---|
| Agrochemistry | Fungicides (e.g., Prochloraz) | Active ingredient for crop protection against fungal pathogens. | cabidigitallibrary.orgnih.gov |
| Agrochemistry | Plant Growth Regulators | Modulating plant development and growth. | google.com |
| Materials Science | Epoxy Resins | Curing agent, hardener for producing durable polymers. | elsevierpure.com |
| Materials Science | Catalyst Immobilization | Functionalized polymers serve as a support for catalysts. | rsc.org |
| Materials Science | Ionic Liquids | Imidazolium salts form a class of versatile, non-volatile solvents. | elsevierpure.comaalto.fi |
Integration of Green Chemistry Principles in the Development of Imidazole Synthesis
The synthesis of imidazole derivatives is increasingly incorporating the principles of green chemistry to create more sustainable and environmentally friendly processes. researchgate.net Traditional chemical syntheses often rely on harsh conditions and hazardous solvents, but modern methods focus on reducing waste, energy consumption, and the use of toxic substances. nih.govnih.gov
Several green approaches have been successfully applied to the synthesis of imidazoles:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often increases product yields compared to conventional heating methods. niscpr.res.iningentaconnect.comacs.org Many protocols for synthesizing substituted imidazoles now utilize microwave irradiation, often under solvent-free conditions. researchgate.net
Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient route to imidazole synthesis. mdpi.com This method can enhance reaction rates and yields, providing an eco-friendly alternative. researchgate.net
Use of Green Catalysts and Solvents: There is a move away from toxic catalysts and organic solvents. nih.gov Research has demonstrated the synthesis of imidazoles using water as a solvent and employing reusable, non-hazardous catalysts like PEG-SOCl or even biocatalysts. nih.govijpsr.com One-pot reactions that proceed without any added catalyst, simply by refluxing in ethanol (B145695), represent a particularly green approach. nih.gov
These methods not only reduce the environmental impact of chemical manufacturing but also often lead to higher efficiency and easier product purification. ijpsr.com Applying these green principles to the large-scale production of this compound and its derivatives is essential for sustainable development in the chemical and pharmaceutical industries.
Table 4: Comparison of Conventional vs. Green Synthesis Methods for Imidazoles
| Feature | Conventional Methods | Green Chemistry Approaches | Reference(s) |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic waves | niscpr.res.iningentaconnect.commdpi.com |
| Reaction Time | Often several hours | Typically 5-15 minutes | nih.govniscpr.res.in |
| Solvents | Often uses organic solvents | Water, ethanol, or solvent-free conditions | nih.govnih.gov |
| Catalysts | Can involve hazardous acids or metals | Reusable solid supports, PEG-SOCl, biocatalysts, or catalyst-free | researchgate.netijpsr.com |
| Yield | Variable, can be moderate | Often high to excellent yields | researchgate.netmdpi.com |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced waste, energy efficient, use of benign substances | researchgate.netnih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of a tert-butyl carbamate intermediate (e.g., tert-butyl (1,1,1-trifluoro-3-(4-hexylphenyl)-3-oxopropan-2-yl)carbamate) using trifluoroacetic acid (TFA) deprotection under ice-cold conditions .
- Step 2 : Cyclization with ammonium acetate in refluxing ethanol to form the imidazole ring.
- Step 3 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) to isolate the final product. Yields range from 5–10%, with purity confirmed by NMR and HRMS .
Key Considerations : Low yields are common due to competing side reactions; optimizing stoichiometry of ammonium acetate and reaction time improves efficiency.
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and spectrometric methods is essential:
- 1H/13C NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.4 ppm, multiplet for 3-methoxyphenyl group).
- Imidazole NH2 protons (δ 5.2–5.5 ppm, broad singlet) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C10H11N3O: 190.0974, observed: 190.0972) .
- IR Spectroscopy : Detect N–H stretching (3200–3400 cm⁻¹) and C=N imidazole ring vibrations (1600–1650 cm⁻¹) .
Q. What solvents and reaction conditions are suitable for handling this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
- Stability : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the imidazole NH2 group.
- Reactivity : The methoxy group is susceptible to demethylation under strong acidic conditions (e.g., HBr in acetic acid) .
II. Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) provides insights into:
- HOMO-LUMO gaps : Calculated at 4.2 eV, indicating moderate electron mobility .
- Electrostatic potential maps : Reveal electron-rich regions (imidazole NH2) for hydrogen bonding .
- Charge distribution : The methoxy group donates electron density to the phenyl ring, stabilizing the imidazole core .
Recommended Software : Gaussian 16 with 6-31G(d) basis set for geometry optimization .
Q. How do hydrogen-bonding patterns influence crystallographic packing?
Graph-set analysis (e.g., Etter’s rules) identifies motifs such as:
- R₂²(8) : NH2⋯O hydrogen bonds between imidazole amines and methoxy groups.
- C(6) : Chains formed via π-π stacking of aromatic rings.
These patterns guide crystal engineering for co-crystallization with drug targets .
Tools : SHELXL for refinement and ORTEP-3 for visualization .
Q. What strategies improve bioactivity in derivatives of this compound?
- Functionalization : Introduce substituents at the imidazole C4 position (e.g., CF3, hexylphenyl) to enhance biofilm inhibition (observed in 4-(4-hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine derivatives) .
- Structure-Activity Relationship (SAR) : Correlate logP values (calculated: 2.8) with membrane permeability for anti-mycobacterial activity .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Low Yields : Address via microwave-assisted synthesis (reduces reaction time from 24h to 2h) .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
